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Compound of Interest

Compound Name: 4-Nitrobenzaldehyde

Cat. No.: B150856 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopic data of 4-Nitrobenzaldehyde, providing researchers, scientists,

and drug development professionals with a comprehensive reference for this key chemical

intermediate.

This technical guide offers a detailed examination of the spectroscopic characteristics of 4-
Nitrobenzaldehyde (C₇H₅NO₃), a crucial building block in the synthesis of various

pharmaceutical compounds and other organic materials. A thorough understanding of its

spectral properties is fundamental for reaction monitoring, quality control, and structural

elucidation. This document presents a compilation of ¹H NMR, ¹³C NMR, IR, and UV-Vis data in

a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables provide a consolidated summary of the key spectroscopic data for 4-
Nitrobenzaldehyde, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 4-Nitrobenzaldehyde.
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Solvent
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

CDCl₃ 10.17 s - Aldehydic H

8.41 d 12.0 Aromatic H

8.09 d 8.0 Aromatic H

DMSO-d₆ 10.13 s - Aldehydic H

8.11 s - Aromatic H

s = singlet, d = doublet

Table 2: ¹³C NMR Spectroscopic Data of 4-Nitrobenzaldehyde.[1]

Solvent Chemical Shift (δ) ppm Assignment

CDCl₃[1] 190.4 C=O (Aldehyde)

151.1 C-NO₂

140.1 C-CHO

130.5 Aromatic CH

124.3 Aromatic CH

DMSO-d₆[2] 193.1 C=O (Aldehyde)

139.7 Aromatic C

130.0 Aromatic CH

Infrared (IR) Spectroscopy
The solid-state IR spectrum of 4-Nitrobenzaldehyde is typically obtained using a KBr pellet.

The characteristic absorption bands provide information about the functional groups present in

the molecule.
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Table 3: Key FTIR Absorption Bands of 4-Nitrobenzaldehyde.

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2850, 2750 Weak
Aldehydic C-H stretch (Fermi

resonance)

1705 Strong C=O stretch (Aldehyde)

1600 Medium Aromatic C=C stretch

1520 Strong Asymmetric NO₂ stretch

1350 Strong Symmetric NO₂ stretch

850 Strong C-N stretch

820 Strong
p-disubstituted benzene C-H

bend

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 4-Nitrobenzaldehyde exhibits absorption bands corresponding to

electronic transitions within the molecule. The position of these bands can be influenced by the

solvent polarity.[3][4]

Table 4: UV-Vis Absorption Maxima (λmax) of 4-Nitrobenzaldehyde.
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Solvent λmax (nm)
Molar Absorptivity
(ε) M⁻¹cm⁻¹

Transition

Cyclohexane ~250 ~10,000
π → π* (nitro and

benzene groups)

~300 ~1,000
π → π* (arene

function)

~350 ~100
n → π* (nitro and

aldehyde moieties)

Acetonitrile ~250 -
π → π* (nitro and

benzene groups)

~300 -
π → π* (arene

function)

~350 -
n → π* (nitro and

aldehyde moieties)

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended as a guide and may require optimization based on the specific

instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Weigh approximately 10-20 mg of 4-Nitrobenzaldehyde for ¹H NMR, or 50-100 mg for ¹³C

NMR, and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

in a clean, dry NMR tube.

For quantitative analysis or precise chemical shift referencing, a small amount of an internal

standard such as tetramethylsilane (TMS) can be added (0 ppm).

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if

necessary.
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Instrumentation and Data Acquisition:

The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or

higher).

For ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio. Typical acquisition parameters include a spectral width of 12-16 ppm, a

pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

For ¹³C NMR: A greater number of scans is typically required due to the lower natural

abundance of the ¹³C isotope. The spectrum is usually acquired with proton decoupling to

simplify the spectrum to single lines for each carbon. Key parameters include a spectral

width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Data Processing:

Apply a Fourier transform to the raw free induction decay (FID) data.

Perform phase and baseline corrections to obtain a clean spectrum.

For ¹H NMR, integrate the peaks to determine the relative ratios of the different types of

protons.

Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent

peak.

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture, which

can interfere with the spectrum.

In an agate mortar, grind 1-2 mg of 4-Nitrobenzaldehyde with approximately 100-200 mg of

the dried KBr. The mixture should be ground to a fine, homogenous powder.

Transfer the powder to a pellet-forming die.
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Place the die in a hydraulic press and apply a pressure of 8-10 tons to form a thin,

transparent or translucent pellet.

Instrumentation and Data Acquisition:

Record a background spectrum of a blank KBr pellet to subtract any atmospheric and

instrumental interferences.

Place the sample pellet in the sample holder of an FTIR spectrometer.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add

multiple scans to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the significant absorption peaks.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 4-Nitrobenzaldehyde of a known concentration in a UV-

transparent solvent (e.g., ethanol or cyclohexane).

From the stock solution, prepare a series of dilutions to a concentration range that gives

absorbance values between 0.1 and 1.0 for optimal accuracy.

Use clean quartz cuvettes for all measurements.

Instrumentation and Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a cuvette with the pure solvent to be used as a reference (blank).

Record a baseline spectrum with the blank in both the sample and reference beams.
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Replace the blank in the sample beam with the cuvette containing the 4-Nitrobenzaldehyde
solution.

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

Data Processing:

The instrument software will automatically subtract the blank absorbance from the sample

absorbance.

Identify the wavelength(s) of maximum absorbance (λmax).

If a calibration curve was generated from the serial dilutions, the concentration of an

unknown sample can be determined using the Beer-Lambert law.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Nitrobenzaldehyde.
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General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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